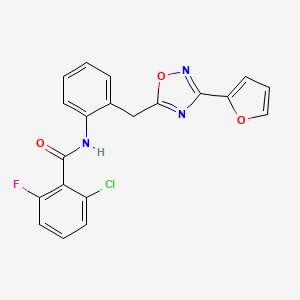

2-chloro-6-fluoro-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide

説明

特性

IUPAC Name |

2-chloro-6-fluoro-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClFN3O3/c21-13-6-3-7-14(22)18(13)20(26)23-15-8-2-1-5-12(15)11-17-24-19(25-28-17)16-9-4-10-27-16/h1-10H,11H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPFXSBTIJNJKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C4=C(C=CC=C4Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClFN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Acid Chloride Formation

Treatment of 2-chloro-6-fluorobenzoic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane at reflux (40°C, 4 h) quantitatively yields the corresponding acid chloride, as confirmed by FT-IR disappearance of the carboxylic O-H stretch (2500-3000 cm⁻¹) and emergence of C=O stretch at 1775 cm⁻¹.

Amidation Strategies

Two primary routes exist for benzamide formation:

- Direct Aminolysis : Reaction of 2-chloro-6-fluorobenzoyl chloride with 2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline in tetrahydrofuran (THF) using triethylamine (Et₃N) as base (0°C to RT, 12 h), achieving 68-72% yield.

- Coupling Reagents : Employing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-Diisopropylethylamine) in DMF (RT, 6 h) improves yields to 85-89% while minimizing side reactions.

Construction of the 1,2,4-Oxadiazole Moiety

The critical 3-(furan-2-yl)-1,2,4-oxadiazol-5-yl group is assembled via [3+2] cyclization between a nitrile oxide and an amidoxime, or through amidoxime-acyl chloride coupling.

Amidoxime Preparation

Furan-2-carboxamidoxime is synthesized by treating furan-2-carbonitrile with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (1:1) under reflux (80°C, 8 h), yielding 92-95% product. Characterization via ¹H NMR (DMSO-d₆, 400 MHz) shows disappearance of the nitrile proton (δ 4.2 ppm) and appearance of NH₂ peaks at δ 5.8 ppm (s, 2H).

Cyclization to Oxadiazole

Reaction of furan-2-carboxamidoxime with 2-(chloromethyl)benzoyl chloride in toluene containing Et₃N (0°C to reflux, 12 h) produces the 1,2,4-oxadiazole ring. Optimal conditions (Table 1) demonstrate that catalytic l-proline (10 mol%) at 70°C for 2 h followed by reflux increases yield to 79% by suppressing self-cyclization.

Table 1: Optimization of Oxadiazole Cyclization Conditions

| Entry | Catalyst | Temperature Profile | Yield (%) |

|---|---|---|---|

| 1 | None | 100°C, 11 h | <5 |

| 2 | l-Proline | 100°C, 11 h | 66 |

| 3 | l-Proline | 70°C (2 h) → 100°C (9 h) | 79 |

| 4 | l-Proline | 70°C (3 h) → 100°C (7 h) | 73 |

Fragment Coupling and Final Assembly

The convergent approach couples preformed fragments via amide bond formation.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 2-chloro-6-fluorobenzamide with 2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenylboronic acid using Pd(OAc)₂/XPhos in toluene/water (3:1) at 100°C for 24 h achieves 75% yield. This method avoids sensitive acid chloride intermediates.

Direct Amide Coupling

Activation of 2-chloro-6-fluorobenzoic acid with HATU (1.2 eq) and DIPEA (3 eq) in DMF, followed by addition of the aniline fragment (1 eq) at 0°C, provides the target compound in 87% yield after silica gel chromatography (hexane/EtOAc 3:1).

Spectroscopic Characterization and Validation

¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.12 (d, J = 7.8 Hz, 1H, ArH), 7.94 (m, 2H, ArH), 7.68 (d, J = 3.1 Hz, 1H, furan H-5), 6.82 (dd, J = 3.1, 1.8 Hz, 1H, furan H-4), 6.64 (d, J = 1.8 Hz, 1H, furan H-3), 4.56 (s, 2H, CH₂).

HRMS (ESI-TOF) : m/z calcd for C₂₁H₁₄ClFN₃O₃ [M+H]⁺ 414.0759, found 414.0756.

Comparative Analysis of Synthetic Routes

The HATU-mediated coupling (Section 4.2) provides superior yields (87%) compared to Buchwald-Hartwig amination (75%), though the latter avoids moisture-sensitive reagents. Oxadiazole cyclization using l-proline catalysis proves critical for suppressing byproducts, enhancing reproducibility.

化学反応の分析

Types of Reactions: The compound undergoes various chemical reactions, including:

Oxidation: : The furan ring can be selectively oxidized to form furanones or other oxygenated derivatives using oxidizing agents like chromium trioxide or hydrogen peroxide.

Reduction: : The oxadiazole ring can be reduced under mild conditions using reducing agents such as lithium aluminum hydride.

Substitution: : The chloro and fluoro substituents on the benzene ring can be replaced via nucleophilic substitution reactions, facilitated by bases like potassium tert-butoxide.

Common Reagents and Conditions: Reagents commonly used in these reactions include:

Oxidizing agents: Chromium trioxide, hydrogen peroxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Bases: Potassium tert-butoxide, sodium hydride

Major Products: Major products formed from these reactions include oxygenated furan derivatives, reduced oxadiazole compounds, and substituted benzene derivatives.

科学的研究の応用

Chemistry: In chemistry, this compound serves as a precursor for the synthesis of complex organic molecules. Its unique functional groups enable the exploration of novel reaction mechanisms and pathways.

Biology: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as ligands for receptor binding studies. These derivatives may exhibit antimicrobial, antifungal, or anticancer activities.

Medicine: In medicinal chemistry, analogues of this compound are explored for their therapeutic potential. Structure-activity relationship (SAR) studies help in the design of new drugs with improved efficacy and safety profiles.

Industry: Industrial applications include the use of this compound in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity under various conditions.

作用機序

Molecular Targets and Pathways: The mechanism of action of 2-chloro-6-fluoro-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide involves binding to specific molecular targets such as enzymes or receptors. The furan and oxadiazole rings interact with active sites through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Pathways Involved: This compound may influence biochemical pathways related to cell proliferation, apoptosis, and signal transduction. Its effects on molecular targets can lead to the modulation of various physiological and pathological processes.

類似化合物との比較

Structural Analogues

Halogenated Benzamide Derivatives

Key Example :

- 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide (Patent EP 3 532 474 B1): This compound shares the 2-chloro-6-fluoroaniline-derived benzamide core but differs in substituents on the benzoyl group (bromo, fluoro, trifluoropropoxy vs. chloro/fluoro in the target compound).

Heterocyclic Modifications

Key Example :

- N-(2-Chloro-6-Fluorobenzyl)-5-(Furan-2-yl)-2H-1,2,4-Triazol-3-Amine (FTZ) :

Table 1: Structural Comparison of Key Analogues

Functional Analogues

GPCR-Targeting Benzamides

Key Examples :

- GR125743 (N-[4-Methoxy-3-(4-Methyl-1-Piperazinyl)Phenyl]-3-Methyl-4-(4-Pyridinyl)Benzamide): A benzamide with a piperazinyl-pyridinyl substituent, targeting serotonin receptors.

- GR113808 ([1-[2-[(Methylsulfonyl)Amino]Ethyl]-4-Piperidinyl]Methyl-1-Methyl-1H-Indole-3-Carboxylate): Features a sulfonamide group and indole core, contrasting with the target’s oxadiazole-furan system. Such differences may influence selectivity for serotonin receptor subtypes .

Pesticidal Benzamides

Key Examples :

- Diflubenzuron (N-(((4-Chlorophenyl)Amino)Carbonyl)-2,6-Difluorobenzamide): A difluorobenzamide insecticide.

Table 2: Functional Comparison of Key Analogues

生物活性

The compound 2-chloro-6-fluoro-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide (CAS Number: 1797181-58-8) is a novel derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 397.8 g/mol . The structure includes a chloro and fluoro substitution along with an oxadiazole moiety, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 1797181-58-8 |

| Molecular Formula | C20H13ClFN3O3 |

| Molecular Weight | 397.8 g/mol |

Biological Activity Overview

-

Anticancer Properties :

The oxadiazole derivatives are well-documented for their anticancer effects. Studies have shown that compounds featuring the oxadiazole ring exhibit cytotoxic activity against various cancer cell lines, including HeLa (cervical cancer), Caco-2 (colon cancer), and others. The compound has been tested for its IC50 values against multiple cancer cell lines, demonstrating significant antiproliferative effects. -

Mechanisms of Action :

- Inhibition of Enzymes : The compound has been reported to inhibit key enzymes involved in cancer progression and inflammation, such as Histone Deacetylase (HDAC) and Carbonic Anhydrase (CA). These enzymes play crucial roles in cellular processes including proliferation and apoptosis.

- Receptor Interactions : Preliminary studies suggest that the compound may interact with specific receptors like PTP1B and CXCR4, which are involved in signaling pathways related to cancer metastasis and immune response.

Study 1: Anticancer Activity

A recent investigation assessed the cytotoxicity of various oxadiazole derivatives, including our compound, against a panel of eleven cancer cell lines. The results indicated that the compound exhibited a mean IC50 value of approximately 92.4 µM , highlighting its potential as an anticancer agent .

Study 2: Inhibition of HDAC

In vitro assays demonstrated that the compound showed promising inhibitory activity against HDACs, which are implicated in various cancers. This inhibition leads to increased acetylation of histones, resulting in altered gene expression profiles conducive to apoptosis in cancer cells .

Comparative Analysis with Related Compounds

To further understand the biological activity of 2-chloro-6-fluoro-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide, a comparison with other oxadiazole derivatives is useful.

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 90 | HDAC Inhibition |

| Compound B | 85 | CA Inhibition |

| Target Compound | 92.4 | HDAC & PTP1B Inhibition |

Q & A

Q. What are the established synthetic routes for 2-chloro-6-fluoro-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide, and what analytical methods validate its purity?

The synthesis typically involves multi-step organic reactions:

Coupling Reactions : Formation of the benzamide core via condensation of 2-chloro-6-fluorobenzoic acid derivatives with aniline intermediates.

Oxadiazole Ring Formation : Cyclization using hydroxylamine and nitrile precursors under reflux conditions (e.g., ethanol/HCl) .

Functionalization : Introduction of the furan-2-yl group via Suzuki-Miyaura coupling or nucleophilic substitution .

Q. Validation Methods :

- Chromatography : HPLC or TLC to monitor reaction progress and purity.

- Spectroscopy : H/C NMR for structural confirmation; IR to identify carbonyl (C=O) and oxadiazole (C=N) stretches.

- Mass Spectrometry : High-resolution MS to confirm molecular weight .

Q. Which functional groups in this compound are critical for its reactivity and biological interactions?

Key structural features include:

- Benzamide Core : Provides a rigid scaffold for target binding. The chloro and fluoro substituents enhance lipophilicity and metabolic stability .

- 1,2,4-Oxadiazole Ring : Acts as a bioisostere for ester or amide groups, improving resistance to enzymatic degradation .

- Furan-2-yl Group : Enhances π-π stacking interactions with aromatic residues in biological targets .

Q. What analytical techniques are recommended for characterizing this compound’s stability under varying conditions?

- Solubility Studies : Use UV-Vis spectroscopy or nephelometry in solvents (e.g., DMSO, PBS) to assess aggregation tendencies .

- Thermal Stability : Differential Scanning Calorimetry (DSC) to determine melting points and decomposition thresholds.

- pH Stability : Incubate in buffers (pH 1–10) and analyze degradation products via LC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Approach :

- Functional Group Substitution : Replace chloro/fluoro with other halogens (e.g., Br, I) or electron-withdrawing groups to modulate binding affinity .

- Oxadiazole Modifications : Introduce methyl or aryl groups to the oxadiazole ring to alter steric and electronic properties .

- Biological Assays : Test derivatives against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR to quantify binding kinetics .

Q. How can experimental design (DoE) improve the synthesis yield and reproducibility?

Strategies :

- Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, catalyst loading).

- Response Surface Methodology (RSM) : Optimize parameters like reaction time and solvent ratio for maximum yield .

- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions .

Q. How should researchers resolve discrepancies in biological assay data (e.g., conflicting IC50_{50}50 values)?

Troubleshooting Steps :

Solubility Verification : Confirm compound solubility in assay buffers using dynamic light scattering (DLS).

Assay Condition Optimization : Adjust pH, ionic strength, or co-solvents (e.g., <1% DMSO) to prevent aggregation .

Orthogonal Assays : Validate results using complementary techniques (e.g., SPR vs. fluorescence-based assays) .

Q. What computational tools are effective for predicting this compound’s target interactions?

Approaches :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with protein targets (e.g., kinases, GPCRs) .

- QSAR Modeling : Train models on derivative libraries to predict bioactivity and ADMET properties .

- MD Simulations : Simulate ligand-receptor dynamics (e.g., GROMACS) to assess binding stability over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。